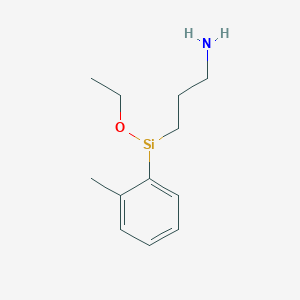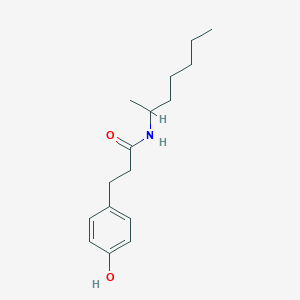
Diethyl (4-cyclohexylbutyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-cyclohexylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-cyclohexylbutyl chain. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (4-cyclohexylbutyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 4-cyclohexylbutyl bromide under controlled conditions to yield the desired phosphonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (4-cyclohexylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (4-cyclohexylbutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential in drug development, particularly as a component in antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of diethyl (4-cyclohexylbutyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate groups, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. The phosphonate group can form stable complexes with metal ions, which is crucial in its role as a corrosion inhibitor .
Comparación Con Compuestos Similares
Diethyl phosphonate: A simpler analog with similar reactivity but lacking the cyclohexylbutyl group.
Dimethyl phosphonate: Another analog with methyl groups instead of ethyl groups.
Bisphosphonates: Compounds with two phosphonate groups, commonly used in medicine for treating osteoporosis.
Uniqueness: Diethyl (4-cyclohexylbutyl)phosphonate is unique due to the presence of the 4-cyclohexylbutyl group, which imparts specific steric and electronic properties. This makes it more suitable for certain applications, such as in the development of specialized pharmaceuticals and advanced materials .
Propiedades
Número CAS |
111025-95-7 |
|---|---|
Fórmula molecular |
C14H29O3P |
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
4-diethoxyphosphorylbutylcyclohexane |
InChI |
InChI=1S/C14H29O3P/c1-3-16-18(15,17-4-2)13-9-8-12-14-10-6-5-7-11-14/h14H,3-13H2,1-2H3 |
Clave InChI |
AVUDAVCWSOXUBO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCCC1CCCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


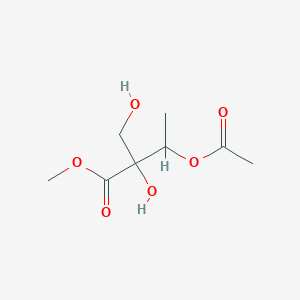
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
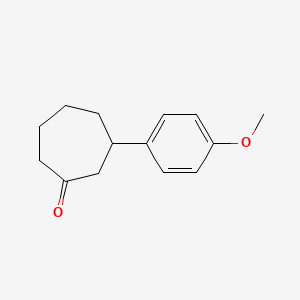
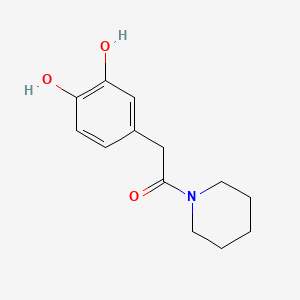
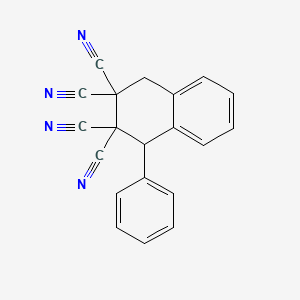
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
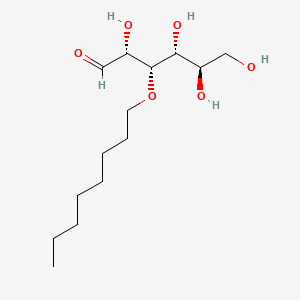

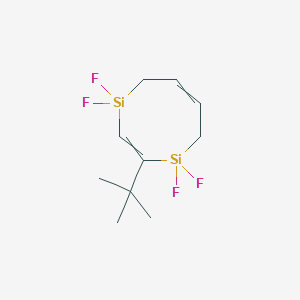
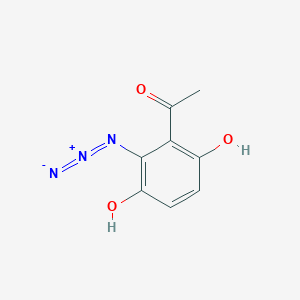
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
